For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 2',4'-Dichloro-5'-fluoroacetophenone
Introduction
2',4'-Dichloro-5'-fluoroacetophenone is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of various high-value chemical products.[1] Its unique molecular structure, featuring chlorine and fluorine atoms on the phenyl ring, imparts specific reactivity and properties that are leveraged in the pharmaceutical and agrochemical industries.[1] Notably, it is a key building block in the production of third-generation quinolone antibacterial agents, such as ciprofloxacin (B1669076) and enoxacin.[2][3][4] This document provides a comprehensive overview of the core physicochemical properties of 2',4'-Dichloro-5'-fluoroacetophenone, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 2',4'-Dichloro-5'-fluoroacetophenone are summarized below. These properties are essential for its handling, reaction optimization, and quality control in research and industrial settings. The compound typically appears as a white to light yellow crystalline solid.[2][5][6]
Identification and Structural Data
This table provides key identifiers and structural information for the compound.
| Parameter | Value | Reference |
| IUPAC Name | 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-one | [1][2] |
| CAS Number | 704-10-9 | [5][6][7] |
| Molecular Formula | C₈H₅Cl₂FO | [4][5][6] |
| Molecular Weight | 207.03 g/mol | [2][4][7] |
| Canonical SMILES | CC(=O)c1cc(F)c(Cl)cc1Cl | [7] |
| InChI Key | FAKJFAMIABOKBW-UHFFFAOYSA-N | [6][7] |
Physical and Chemical Properties
This table summarizes the key quantitative physicochemical data available for the compound.
| Property | Value | Conditions | Reference |
| Melting Point | 33-36 °C | - | [4][5][6] |
| Boiling Point | 167 °C | (lit.) | [5][6][7] |
| 112-115 °C | @ 5 Torr / 5 mmHg | [2][3][8] | |
| Density | 1.425 g/mL | at 25 °C (lit.) | [2][6][7] |
| Refractive Index | n20/D 1.546 | (lit.) | [2][6][7] |
| Flash Point | >110 °C (>230 °F) | closed cup | [2][5][7] |
| Solubility | Insoluble in water | - | [5] |
| Appearance | White to pale-yellow crystal/solid | - | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and for process optimization. The following sections describe a common synthesis route and general methods for determining the key physicochemical properties.
Synthesis Protocol: Friedel-Crafts Acylation
The most prevalent industrial method for synthesizing 2',4'-Dichloro-5'-fluoroacetophenone is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064) using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the catalyst.[3]
Materials:
-
1,3-Dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
5% Hydrochloric acid (HCl)
-
Methylene (B1212753) chloride (for extraction, optional)
-
Anhydrous magnesium sulfate (B86663) (for drying, optional)
Procedure:
-
Charging the Reactor: In a suitable four-necked flask equipped with a stirrer, thermometer, and condenser, charge 1,3-dichloro-4-fluorobenzene.[2][6]
-
Catalyst Addition: Cool the flask to approximately 20°C and add anhydrous aluminum chloride in portions while stirring.[2][6]
-
Acylation: Maintain the temperature between 20-30°C and slowly add acetyl chloride dropwise over a period of 2-3 hours.[2][6]
-
Reaction Heating Profile:
-
Hydrolysis (Quenching): After the reaction, cool the mixture. Carefully pour the cooled reaction mixture into a vessel containing ice and concentrated hydrochloric acid, or add a 5% hydrochloric acid solution to the mixture and heat at 80-90°C for 2-3 hours to hydrolyze the complex.[2]
-
Workup and Purification:
-
Extract the resulting oil with methylene chloride.[2]
-
Wash the organic layer with water until neutral.[2]
-
Dry the organic phase over anhydrous magnesium sulfate.[2]
-
Concentrate the solution by removing the solvent. The crude product is then purified by distillation or recrystallization to yield 2',4'-Dichloro-5'-fluoroacetophenone.[2][6]
-
General Protocols for Physicochemical Property Determination
The following are standard laboratory procedures for measuring the properties listed in Section 2.0.
-
Melting Point Determination:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital instrument).
-
The temperature is raised slowly (1-2°C per minute) near the expected melting point.
-
The range of temperature from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[9]
-
-
Boiling Point Determination:
-
For boiling points at reduced pressure (as cited), a vacuum distillation apparatus is used.
-
The sample is placed in the distillation flask with boiling chips.
-
The system is evacuated to the desired pressure (e.g., 5 Torr).
-
The flask is heated, and the temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.
-
-
Density Measurement:
-
A pycnometer (specific gravity bottle) of a known volume is weighed empty.
-
It is then filled with the substance (in its liquid state, above its melting point) and weighed again.
-
The density is calculated by dividing the mass of the substance by the known volume of the pycnometer. The measurement is performed at a controlled temperature (e.g., 25°C).[9]
-
-
Spectroscopic Analysis (NMR, IR, MS):
-
NMR (Nuclear Magnetic Resonance): A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.[10][11]
-
IR (Infrared) Spectroscopy: A thin film of the sample is analyzed to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
MS (Mass Spectrometry): The sample is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are measured to confirm the molecular weight and fragmentation pattern.[12]
-
Structure-Activity Relationship and Applications
The specific arrangement of substituents on the acetophenone (B1666503) core is directly related to its utility as a chemical intermediate.
The chlorine and fluorine atoms serve multiple purposes. They deactivate the aromatic ring, influencing the position of subsequent electrophilic substitution reactions, and are often integral to the biological activity of the final pharmaceutical or agrochemical product. The acetyl group provides a reactive site for further chemical transformations, such as condensation reactions, which are necessary to build the more complex target molecules.[1]
Conclusion
2',4'-Dichloro-5'-fluoroacetophenone is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The data and protocols presented in this guide are intended to provide researchers and developers with the core technical information required for the effective use of this compound in laboratory and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. 2,4-Dichloro-5-fluoroacetophenone CAS#: 704-10-9 [m.chemicalbook.com]
- 7. 2′,4′-ジクロロ-5′-フルオロアセトフェノン 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2',4'-Dichloro-5'-fluoroacetophenone | 704-10-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]

